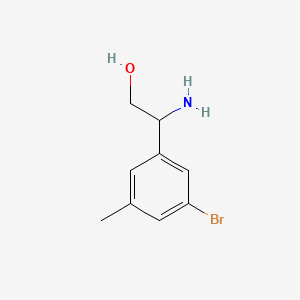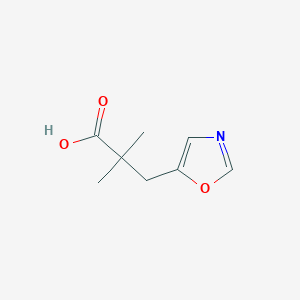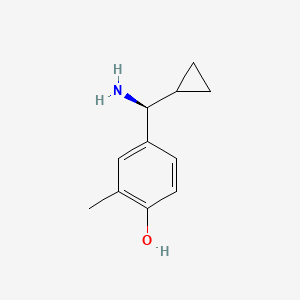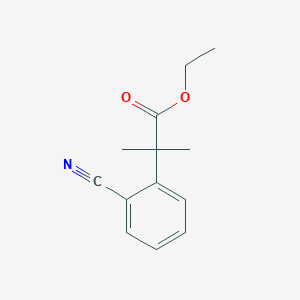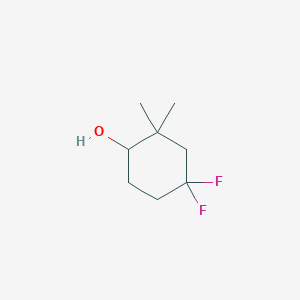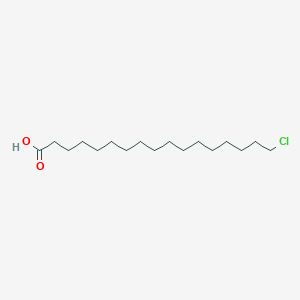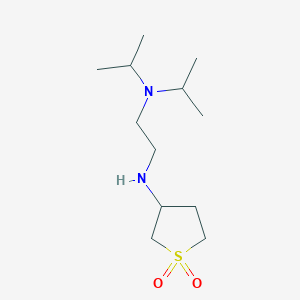![molecular formula C15H19ClO4 B12983262 Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, (R)- CAS No. 124083-14-3](/img/structure/B12983262.png)
Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ®- involves several steps. One common method includes the reaction of 4-chlorophenol with 6-bromohexanol to form 6-(4-chlorophenoxy)hexanol. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the desired oxirane compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure the stereospecificity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ®- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Inhibits CPT-1, affecting fatty acid metabolism in cells.
Medicine: Investigated for its potential in treating metabolic disorders and certain types of cancer.
Industry: Used in the development of pharmaceuticals and as a biochemical tool in research.
Mechanism of Action
The compound exerts its effects by inhibiting carnitine palmitoyltransferase (CPT)-1, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-1, the compound reduces fatty acid oxidation, leading to alterations in cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
- Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, sodium salt (1:1), (2R)-
- 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-
Uniqueness
Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ®- is unique due to its stereospecific inhibition of CPT-1, which distinguishes it from other similar compounds that may not exhibit the same level of specificity or potency .
Properties
CAS No. |
124083-14-3 |
|---|---|
Molecular Formula |
C15H19ClO4 |
Molecular Weight |
298.76 g/mol |
IUPAC Name |
(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H19ClO4/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18/h5-8H,1-4,9-11H2,(H,17,18)/t15-/m1/s1 |
InChI Key |
NWSIRTXVYBEURF-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B12983181.png)
![4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride](/img/structure/B12983189.png)
![5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12983190.png)
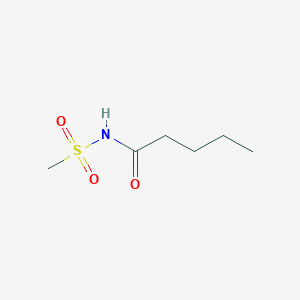
![1,3-Dimethyl-1H-imidazo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B12983198.png)

